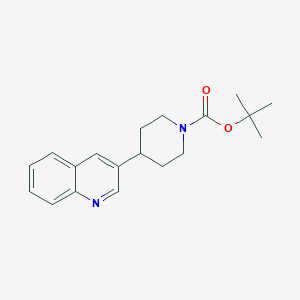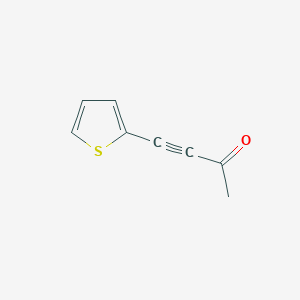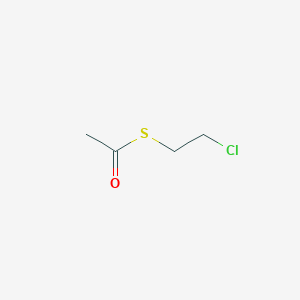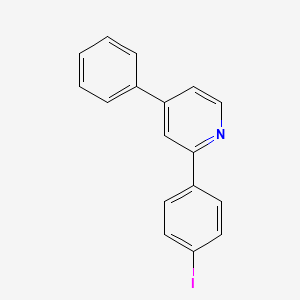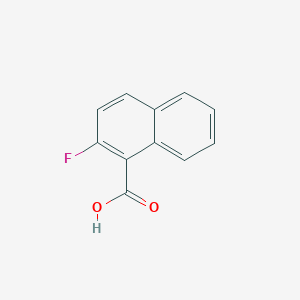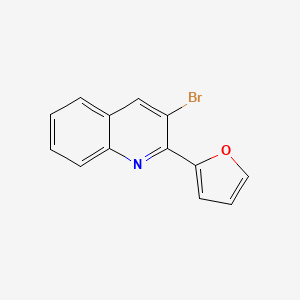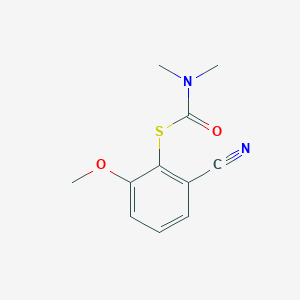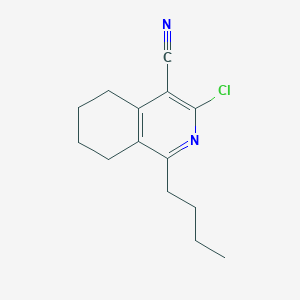
1-Butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a carbonitrile group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, amine derivatives, and various substituted tetrahydroisoquinoline compounds.
科学的研究の応用
1-Butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions .
類似化合物との比較
Similar Compounds
3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: Lacks the butyl group but shares the core structure.
1-Butyl-3-chloroisoquinoline-4-carbonitrile: Similar structure but without the tetrahydro modification.
1-Butyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: Similar structure but without the chloro substituent.
Uniqueness
1-Butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the combination of its butyl group, chloro substituent, and carbonitrile group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
361534-72-7 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
1-butyl-3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H17ClN2/c1-2-3-8-13-11-7-5-4-6-10(11)12(9-16)14(15)17-13/h2-8H2,1H3 |
InChIキー |
IAXPBPSBSCNEEI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(C2=C1CCCC2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


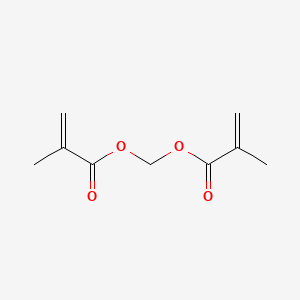
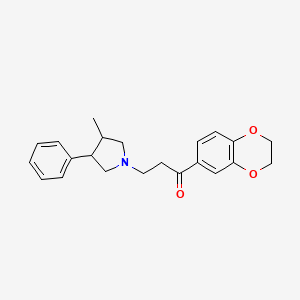
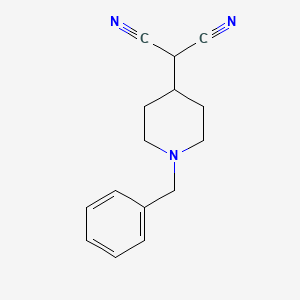
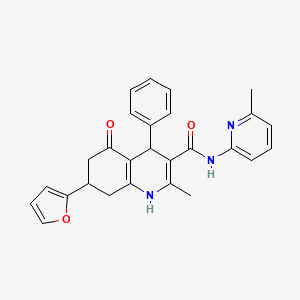
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
